![molecular formula C27H29ClN2O4S2 B2599406 N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide CAS No. 2454246-18-3](/img/structure/B2599406.png)
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- YQ128 ist ein potenter und selektiver Inhibitor der zweiten Generation des NLRP3 (NOD-like Receptor P3) Inflammasoms . Das NLRP3-Inflammasom spielt eine entscheidende Rolle in der angeborenen Immunität und Entzündung.
- YQ128 unterdrückt die Produktion von Interleukin-1β (IL-1β), beeinflusst aber die Produktion von Tumornekrosefaktor-alpha (TNF-α) nicht.
- Es kann die Blut-Hirn-Schranke (BHS) passieren und das zentrale Nervensystem (ZNS) erreichen.
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für YQ128 in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden sind ebenfalls nicht gut dokumentiert.
Wirkmechanismus
Target of Action
YQ128, also known as MS-30007, N-(5-chloro-2-propoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide, Chembl4559751, GLXC-26327, or AT26011, is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor . The NLRP3 inflammasome plays essential roles in the maturation and production of IL-1β and IL-18 .
Mode of Action
YQ128 interacts with its target, the NLRP3 inflammasome, to suppress the release of IL-1β . This demonstrates the specific inhibition of the NLRP3 inflammasome by YQ128 .
Biochemical Pathways
The NLRP3 inflammasome, the primary target of YQ128, plays essential roles in the maturation and production of IL-1β and IL-18 . Dysregulation of the inflammasome and IL-1β affects the pathogenesis of many human diseases, such as autoinflammatory disorders, diabetes, and neurodegenerative disorders .
Pharmacokinetics
YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg and rapid total clearance (CLtot) of 41 mL/min/kg . This results in an intermediate terminal plasma half-life (t1/2) of 6.6 hours after intravenous administration . When oral administration is used, YQ128 shows delayed gastrointestinal absorption with a tmax and cmax of 12 hours and 73 ng/mL, respectively . The oral bioavailability of YQ128 is about 10% in the rat .
Result of Action
This leads to its anti-inflammatory activity .
Action Environment
YQ128 can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS) . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors within the CNS .
Biochemische Analyse
Biochemical Properties
YQ128 plays a significant role in biochemical reactions, particularly in the maturation and production of IL-1β and IL-18 . It interacts with the NLRP3 inflammasome, a multiprotein complex that regulates inflammation . YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Cellular Effects
YQ128 has profound effects on various types of cells and cellular processes. It significantly and selectively suppresses the production of IL-1β, but not TNF-α . This selective inhibition demonstrates the specific cellular effects of YQ128 on the NLRP3 inflammasome .
Molecular Mechanism
YQ128 exerts its effects at the molecular level primarily through its interaction with the NLRP3 inflammasome . Upon activation, NLRP3 oligomerizes and recruits partner proteins to form a supramolecular platform to process the maturation and release of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
In laboratory settings, YQ128 shows a time-dependent effect. In primary mouse peritoneal macrophage cells, YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Dosage Effects in Animal Models
The effects of YQ128 vary with different dosages in animal models
Transport and Distribution
YQ128 can penetrate into the CNS . In SD rats, YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg .
Subcellular Localization
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for YQ128 are not widely available in the literature.
- Industrial production methods are also not well-documented.
Analyse Chemischer Reaktionen
- YQ128 durchläuft verschiedene chemische Reaktionen, obwohl detaillierte Informationen über bestimmte Arten (Oxidation, Reduktion, Substitution) begrenzt sind.
- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen bleiben ungeklärt.
- Hauptprodukte, die aus YQ128-Reaktionen gebildet werden, werden nicht umfassend berichtet.
Wissenschaftliche Forschungsanwendungen
- YQ128 wurde in verschiedenen Kontexten untersucht:
Entzündungsforschung: Aufgrund seiner NLRP3-Hemmung ist YQ128 relevant für das Verständnis entzündlicher Prozesse.
Neuroinflammation und ZNS-Erkrankungen: Seine BHS-Penetration macht es wertvoll für Studien im Zusammenhang mit dem ZNS.
Arzneimittelentwicklung: Forscher erforschen YQ128 als potenzielles therapeutisches Mittel.
Immunologie und Autoimmunerkrankungen: Untersuchung seiner Auswirkungen auf Immunantworten.
Zellbiologie und Signalwege: Die Auswirkungen von YQ128 auf zelluläre Pfade sind von Interesse.
Wirkmechanismus
- YQ128 hemmt das NLRP3-Inflammasom, indem es gezielt auf NLRP3 abzielt.
- Die genauen molekularen Ziele und beteiligten Pfade erfordern weitere Untersuchungen.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von YQ128 liegt in seiner Selektivität für NLRP3.
- Zu ähnlichen Verbindungen gehören MCC950 (ein weiterer NLRP3-Inhibitor) und andere Inflammasom-Modulatoren.
Denken Sie daran, dass YQ128 hauptsächlich im Zusammenhang mit Entzündungen und Immunantworten untersucht wird.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
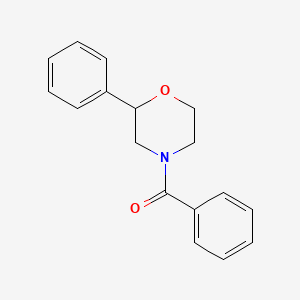
![ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)
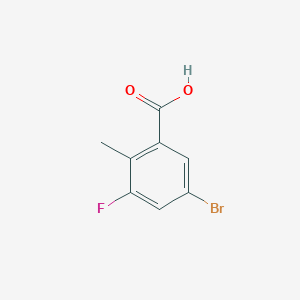
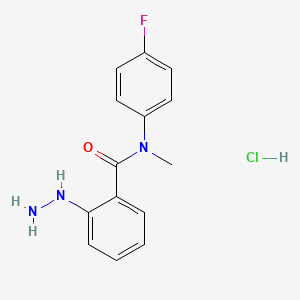
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)
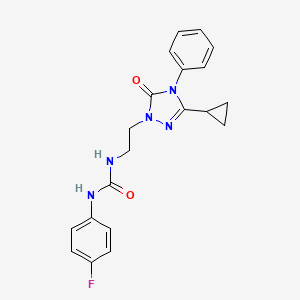

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2599336.png)
![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
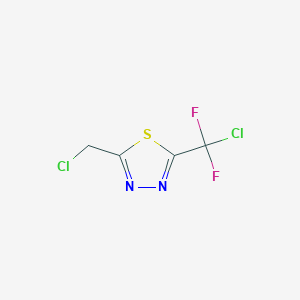
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)
